molecular formula C4H5BrClNS B1381833 4-Bromothiophen-3-amine hydrochloride CAS No. 1864015-49-5

4-Bromothiophen-3-amine hydrochloride

Cat. No. B1381833
M. Wt: 214.51 g/mol
InChI Key: WPEBCMRYBQKBBF-UHFFFAOYSA-N
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Description

4-Bromothiophen-3-amine hydrochloride is a chemical compound with the CAS Number: 1864015-49-5 and a linear formula of C4H5BRCLNS . It has a molecular weight of 214.51 .


Molecular Structure Analysis

The InChI code for 4-Bromothiophen-3-amine hydrochloride is 1S/C4H4BrNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving 4-Bromothiophen-3-amine hydrochloride are not available, amines in general can undergo a variety of reactions. They can be alkylated by reaction with a primary alkyl halide . Primary and secondary amines can also be acylated by nucleophilic acyl substitution reaction with an acid chloride or an acid anhydride to yield an amide .


Physical And Chemical Properties Analysis

4-Bromothiophen-3-amine hydrochloride is a solid at room temperature . It should be stored at 0-8°C to maintain its stability .

Scientific Research Applications

Halogen Migration and Amination in Heterocyclic Compounds

A study by Plas et al. (2010) explored the halogen migration and amination in reactions of halogen derivatives of five-membered heteroarenes like bromothiophene with potassium amide. This work is significant in understanding the chemistry of 4-Bromothiophen-3-amine hydrochloride, especially in terms of halogen migration and amination mechanisms in thiophene derivatives (H. Plas, D. A. D. Bie, G. Geurtsen, M. Reinecke, H. W. Adickes, 2010).

Palladium-Catalyzed Imine Hydrolysis

Research by Ahmad et al. (2019) involved the reaction of 4-methylpyridin-2-amine with 3-bromothiophene-2-carbaldehyde to yield Schiff bases, which were further explored in Suzuki coupling reactions. This study contributes to the understanding of reactions involving bromothiophene derivatives in the context of palladium-catalyzed processes (Gulraiz Ahmad, N. Rasool, Komal Rizwan, A. A. Altaf, U. Rashid, M. Hussein, T. Mahmood, K. Ayub, 2019).

Antimalarial Activity of Thienoquinoline Derivatives

Görlitzer et al. (2006) synthesized thienoquinoline derivatives using a process involving methyl 4-bromothiophene-3-carboxylate. These compounds were tested for antimalarial activity, showcasing the potential of bromothiophene derivatives in medicinal chemistry (K. Görlitzer, B. Gabriel, H. Jomaa, J. Wiesner, 2006).

Synthesis of Novel Thienopyridones

Iaroshenko et al. (2013) conducted a study on the synthesis of novel thienopyridones by coupling bromothiophenes with terminal alkynes. This research demonstrates the versatility of bromothiophene derivatives in synthesizing heterocyclic compounds with potential applications in material science and pharmaceuticals (V. Iaroshenko, Sajid Ali, T. M. Babar, M. Abbasi, V. Sosnovskikh, A. Villinger, A. Tolmachev, P. Langer, 2013).

Safety And Hazards

This compound is associated with several hazard statements including H302, H315, and H319, indicating that it is harmful if swallowed, causes skin irritation, and causes serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

4-bromothiophen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrNS.ClH/c5-3-1-7-2-4(3)6;/h1-2H,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPEBCMRYBQKBBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CS1)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5BrClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.51 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophen-3-amine hydrochloride

CAS RN

1864015-49-5
Record name 3-Thiophenamine, 4-bromo-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1864015-49-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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